molecular formula C27H36O12 B14752238 Tinosporoside A

Tinosporoside A

Cat. No.: B14752238
M. Wt: 552.6 g/mol
InChI Key: RLDBFEYEGMFZOM-RPAZSMEJSA-N
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Description

Tinosporoside A is a chemical compound classified as a clerodane diterpenoid. It was first isolated from the vines of Tinospora crispa, a plant known for its medicinal properties. This compound has garnered attention due to its potential pharmacological activities, particularly its anti-hyperglycemic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tinosporoside A involves the extraction from the vines of Tinospora crispa. The process typically includes extensive spectroscopic analysis to establish the structure of the compound . Specific synthetic routes and reaction conditions for laboratory synthesis are not widely documented, indicating that most research relies on natural extraction methods.

Industrial Production Methods: The extraction process involves isolating the compound from the plant material using solvents and chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Tinosporoside A, like other clerodane diterpenoids, can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives.

Scientific Research Applications

Tinosporoside A has several scientific research applications, including:

Comparison with Similar Compounds

Tinosporoside A is unique among clerodane diterpenoids due to its specific structure and pharmacological properties. Similar compounds include:

This compound stands out due to its specific mechanism of action in enhancing glucose uptake, making it a promising candidate for diabetes research and treatment.

Properties

Molecular Formula

C27H36O12

Molecular Weight

552.6 g/mol

IUPAC Name

methyl (2S,4aS,6S,6aR,9R,10aS,10bS)-2-(furan-3-yl)-6-hydroxy-6a,10b-dimethyl-4-oxo-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate

InChI

InChI=1S/C27H36O12/c1-26-9-16(12-4-5-36-11-12)38-24(34)14(26)8-19(29)27(2)15(23(33)35-3)6-13(7-18(26)27)37-25-22(32)21(31)20(30)17(10-28)39-25/h4-6,11,13-14,16-22,25,28-32H,7-10H2,1-3H3/t13-,14+,16-,17+,18-,19-,20+,21-,22+,25+,26+,27-/m0/s1

InChI Key

RLDBFEYEGMFZOM-RPAZSMEJSA-N

Isomeric SMILES

C[C@@]12C[C@H](OC(=O)[C@H]1C[C@@H]([C@@]3([C@H]2C[C@H](C=C3C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)O)C5=COC=C5

Canonical SMILES

CC12CC(OC(=O)C1CC(C3(C2CC(C=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)C)O)C5=COC=C5

Origin of Product

United States

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